H-Tyr-Thr-NH2
Description
Contextualization of H-Tyr-Thr-NH2 as a Dipeptide Amide
The formation of the amide bond is a key step in peptide synthesis. In non-ribosomal peptide synthesis (NRPS), specialized condensation domains catalyze this bond formation, linking monomers to grow the peptide chain. mcgill.caacs.org The synthesis of peptides like this compound can be achieved through methods like solid-phase peptide synthesis, which allows for the sequential addition of amino acids. nih.govluxembourg-bio.com
Significance of Tyrosine and Threonine Residues in Peptide Structure and Function
The properties of this compound are intrinsically linked to its constituent amino acids, Tyrosine and Threonine.
Tyrosine (Tyr): This aromatic amino acid possesses a phenolic hydroxyl group, which is a key functional site for interactions like hydrogen bonding. vulcanchem.com While generally considered hydrophobic, Tyrosine is more hydrophilic than phenylalanine. wikipedia.org The phenolic side chain of Tyrosine is versatile; it can be involved in post-translational modifications such as phosphorylation by protein kinases, a critical step in many signal transduction pathways. wikipedia.orgqyaobio.comlibretexts.org This phosphorylation adds a phosphate (B84403) group to the hydroxyl group, forming phosphotyrosine. wikipedia.org Tyrosine is also a precursor to important biological molecules like neurotransmitters and hormones. wikipedia.orglibretexts.org In the context of peptide structure, tyrosine-rich regions can influence protein conformation and facilitate electron transfer processes. nih.gov
Threonine (Thr): As one of the three amino acids with a hydroxyl group in its side chain (along with serine and tyrosine), Threonine is classified as a polar amino acid. libretexts.org This hydroxyl group makes it a target for post-translational modifications like phosphorylation and O-glycosylation. libretexts.org The secondary alcohol group in threonine's side chain provides an additional point for potential interactions within biological systems. vulcanchem.com The phosphorylation of serine and threonine residues is a fundamental mechanism for regulating protein function and signal transmission in cells. qyaobio.comthermofisher.com
The combination of these two residues in this compound results in a molecule with multiple functional groups capable of engaging in a variety of chemical interactions.
Overview of Research Domains for Peptide Amides and Related Analogues
Peptide amides, including this compound and its analogues, are a subject of investigation across several research domains due to their diverse biological activities. The C-terminal amidation is a common feature in many naturally occurring peptides and is often crucial for their biological function.
Research into peptide amides spans areas such as:
Medicinal Chemistry and Drug Design: Modified peptides are synthesized to explore structure-activity relationships. For instance, cyclic peptide analogues containing Tyrosine have been developed as selective ligands for opioid receptors. nih.govnih.gov The conformational constraints introduced by cyclization and other modifications can significantly alter receptor selectivity and efficacy. nih.gov
Cellular Signaling and Receptor Interaction: Peptides and their amidated forms can act as signaling molecules. For example, a peptide amide derived from the insulin-like growth factor IB prohormone has been shown to have growth-promoting effects on cells by binding to specific high-affinity receptors. pnas.org Similarly, hexapeptides containing Tyrosine have been identified as essential fragments of laminin (B1169045) for cell adhesion. medchemexpress.com
Biomaterial Science: The self-assembly properties of certain peptides are being explored for material synthesis. Tyrosine-rich peptides, for example, can self-assemble into nanomaterials. nih.gov
The study of simple dipeptides like this compound provides fundamental insights into the chemical and physical properties that govern the behavior of larger, more complex peptides and proteins.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H19N3O4 |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | (2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanamide |
| Amino Acid Sequence | This compound |
| CAS Number | 123952-20-5 |
Source: vulcanchem.com
Table 2: Properties of Constituent Amino Acids
| Amino Acid | Symbol | Key Functional Group | Classification | Potential Modifications |
| Tyrosine | Tyr / Y | Phenolic hydroxyl | Aromatic, Polar wikipedia.org | Phosphorylation wikipedia.orgqyaobio.com |
| Threonine | Thr / T | Secondary alcohol | Polar libretexts.org | Phosphorylation, O-glycosylation libretexts.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
123952-20-5 |
|---|---|
Molecular Formula |
C13H20ClN3O4 |
Molecular Weight |
317.77 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O4.ClH/c1-7(17)11(12(15)19)16-13(20)10(14)6-8-2-4-9(18)5-3-8;/h2-5,7,10-11,17-18H,6,14H2,1H3,(H2,15,19)(H,16,20);1H/t7-,10+,11+;/m1./s1 |
SMILES |
CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N)O.Cl |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N)O.Cl |
Synonyms |
H-Tyr-Thr-NH2 |
Origin of Product |
United States |
Synthetic Methodologies for H Tyr Thr Nh2 and Its Analogues
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) stands as the most prevalent and efficient method for the chemical synthesis of peptides like H-Tyr-Thr-NH2. researchgate.net This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. researchgate.netpeptide.com The key advantage of SPPS is that excess reagents and by-products are easily removed by simple filtration and washing, which circumvents the need for complex purification of intermediate products. thaiscience.info
Fmoc/tBu Chemistry and Its Application to this compound Synthesis
The most widely used methodology for SPPS is the Fluorenylmethyloxycarbonyl/tert-Butyl (Fmoc/tBu) strategy. scielo.org.mxrsc.org This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids, while acid-labile groups, such as tert-Butyl (tBu), are used for the permanent protection of reactive amino acid side chains. peptide.comscielo.org.mx
The synthesis of this compound via Fmoc/tBu chemistry commences with a resin designed to yield a C-terminal amide upon cleavage. The first amino acid, Fmoc-Thr(tBu)-OH, is coupled to this resin. Following this, the synthesis proceeds in a series of cycles:
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound threonine is removed by treatment with a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.comscielo.org.mx This exposes the free amine group for the next coupling step.
Coupling: The next amino acid in the sequence, Fmoc-Tyr(tBu)-OH, is activated and coupled to the newly exposed amine. peptide.comcaymanchem.com The phenolic hydroxyl group of tyrosine is protected with a tBu ether to prevent unwanted side reactions. caymanchem.com
Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and by-products.
This cycle is repeated until the desired peptide sequence is assembled. For this compound, this involves a single additional coupling step after the initial loading of threonine.
Optimization of Coupling Conditions and Resin Selection
| Coupling Reagent | Description | Typical Additive | Advantages | Ref. |
| DIC/HOBt | Diisopropylcarbodiimide / Hydroxybenzotriazole | HOBt | Cost-effective, reduces racemization. | psu.edu |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Base (e.g., DIEA) | Very fast, highly efficient, low racemization risk. | |
| TBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | Base (e.g., DIEA) | Efficient and suitable for large-scale synthesis. | |
| T3P® | Propylphosphonic Anhydride | Base (e.g., DIEA) | A "green" coupling reagent, shows good performance. | researchgate.netcsic.es |
The selection of the solid support is equally important. For a short peptide like this compound (<10 amino acids), a resin with a standard or high substitution level (e.g., 0.5 to 1.2 mmol/g) is generally suitable. peptide.com To obtain the C-terminal amide, a specialized resin is required. Rink Amide and Sieber resins are common choices for Fmoc-based synthesis as they are designed to release the peptide as a C-terminal amide upon final acid cleavage. peptide.comnih.gov
Acid-Labile Anchoring Linkages for C-Terminal Amidation
To produce a peptide with a C-terminal amide, the peptide chain must be attached to the solid support via a linker that yields the amide upon cleavage. researchgate.net These linkers are typically acid-labile.
Rink Amide Linker: This is one of the most popular linkers for Fmoc SPPS. It is based on a tris(alkoxy)diphenyl-methylester and amide linkage that is cleaved under moderately acidic conditions (e.g., with Trifluoroacetic acid) to directly generate the peptide amide. nih.govresearchgate.net
Sieber Amide Linker: This linker is even more acid-labile than the Rink Amide linker and can be cleaved under very mild acidic conditions, which can be advantageous for sensitive peptides. peptide.com
Benzhydrylamine (BHA) and Methylbenzhydrylamine (MBHA) Linkers: These are traditionally used in Boc-based chemistry but can be adapted for Fmoc strategies. researchgate.net They require stronger acidic conditions for cleavage, such as treatment with hydrogen fluoride (B91410) (HF). peptide.com
Safety-Catch Acid-Labile (SCAL) Linker: This is a more advanced linker that is stable to standard acidic and basic conditions used in SPPS. iris-biotech.de It requires an activation step (reduction) before it becomes labile to acid, offering an additional layer of orthogonality. iris-biotech.de
Deprotection and Cleavage Techniques
The final step in SPPS is the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups (global deprotection). sigmaaldrich.com For the Fmoc/tBu strategy, this is accomplished with a single treatment of a strong acid cocktail. researchgate.net
The most common cleavage reagent is trifluoroacetic acid (TFA). sigmaaldrich.com During the acid treatment, reactive cationic species (e.g., tert-butyl cations) are generated from the cleavage of the protecting groups. peptide.com These can cause unwanted modifications to sensitive amino acid residues like tyrosine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species. sigmaaldrich.com
| Cleavage Cocktail | Composition (v/v) | Purpose | Ref. |
| Reagent K | TFA / Water / Phenol (B47542) / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5) | A universal cocktail for peptides with sensitive residues. | sigmaaldrich.comresearchgate.net |
| Reagent R | TFA / Thioanisole / 1,2-Ethanedithiol / Anisole (90:5:3:2) | Used for complex peptides, especially those containing Arg(Mtr or Pmc). | researchgate.net |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common, effective, and non-malodorous mixture suitable for most peptides, including those with Tyr. | sigmaaldrich.com |
| Reagent B | TFA / Phenol / Water / Triisopropylsilane (88:5:5:2) | A general cleavage reagent. | researchgate.netpeptide.com |
For H-Tyr(tBu)-Thr(tBu)-NH2 attached to a Rink Amide resin, a mixture such as TFA/TIS/Water is typically sufficient. The treatment lasts for 2-3 hours at room temperature. thermofisher.com After cleavage, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether, then collected and dried. thermofisher.com
Solution-Phase Peptide Synthesis Approaches
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a viable, albeit more labor-intensive, alternative. thaiscience.infoekb.eg In this classical approach, protected amino acids are coupled in a suitable organic solvent, and the intermediate product is isolated and purified after each step. ekb.eg
Fragment Condensation Methods
Fragment condensation is a strategy that combines elements of both stepwise synthesis and convergent synthesis. google.com In this approach, smaller peptide fragments are prepared separately (either via solution-phase or solid-phase methods) and then coupled together in solution to form the final, larger peptide. google.comthieme-connect.de
For a small peptide like this compound, a (1+1) fragment condensation could be envisioned:
Fragment Synthesis: Two separate fragments, an N-terminally protected tyrosine derivative (e.g., Z-Tyr-OH or Boc-Tyr(tBu)-OH) and a C-terminally protected threonine amide (e.g., H-Thr-NH2), are synthesized.
Fragment Coupling: The two fragments are then coupled in solution using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like HOBt, or TBTU with a base like DIEA. psu.edu
Final Deprotection: The protecting groups on the resulting dipeptide (e.g., Z-Tyr-Thr-NH2) are removed in a final step (e.g., by catalytic hydrogenation for a Z-group) to yield the target compound this compound. google.com
This method can be advantageous for large-scale production as it allows for the purification of intermediates and can sometimes lead to a purer final product. google.com
Controlled Stepwise Elongation
Controlled stepwise elongation is a foundational strategy in peptide synthesis where amino acids are added one by one to a growing chain. This method offers precision in sequence assembly and is effective for producing small peptides like this compound. thieme-connect.de The synthesis can be performed either in solution or on a solid support (Solid-Phase Peptide Synthesis, SPPS), with the latter being more common for its efficiency and ease of purification. thieme-connect.de
The general procedure for a stepwise solid-phase synthesis of this compound would commence from the C-terminus.
Resin Loading : The C-terminal amino acid, Threonine (Thr), is first anchored to an insoluble polymer resin. For the synthesis of a C-terminal amide, a specialized resin, such as the Rink Amide resin, is used. The hydroxyl side chain of Threonine must be protected, typically with a tert-butyl (tBu) group, to prevent side reactions. The N-terminus of Threonine is protected with a temporary protecting group, most commonly the Fluorenylmethyloxycarbonyl (Fmoc) group.
Deprotection : The Fmoc group is removed from the resin-bound Threonine using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF), to expose the free amino group.
Coupling : The next amino acid, Tyrosine (Tyr), is introduced. Its N-terminus is protected with an Fmoc group, and its phenolic side chain is protected with a group like tBu. The carboxyl group of this incoming Tyr is activated using a coupling agent to facilitate the formation of the peptide bond with the free amino group of the resin-bound Thr. researchgate.net Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to enhance efficiency and minimize racemization. researchgate.net
Cleavage and Final Deprotection : After the complete peptide chain is assembled, the dipeptide is cleaved from the resin. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA). This final step also removes the side-chain protecting groups (tBu from Tyr and Thr), yielding the final product, this compound.
The stepwise elongation process requires careful control of reaction conditions to ensure each coupling and deprotection step proceeds to completion, as the efficacy can decrease with increasing chain length. thieme-connect.de
Table 1: Key Reagents in Stepwise Synthesis of this compound
| Reagent/Component | Purpose | Common Examples |
| Solid Support | Insoluble matrix for peptide assembly | Rink Amide Resin |
| Nα-Protecting Group | Temporary protection of the N-terminus | Fmoc (Fluorenylmethyloxycarbonyl) |
| Side-Chain Protecting Groups | Permanent protection of reactive side chains | tBu (tert-butyl) for Tyr and Thr |
| Deprotection Reagent | Removes the Nα-Fmoc group | Piperidine in DMF |
| Coupling Reagents | Activate the carboxyl group for peptide bond formation | DCC, DIC, HOBt, T3P® |
| Cleavage Reagent | Releases the peptide from the resin and removes side-chain protecting groups | TFA (Trifluoroacetic acid) |
Enzymatic Synthesis Considerations for Dipeptide Amides
Enzymatic synthesis presents a green alternative to chemical methods, offering high specificity and mild reaction conditions in aqueous environments. thieme-connect.de Proteases, which naturally hydrolyze peptide bonds, can be used to catalyze their formation under kinetically controlled conditions. sci-hub.se
For the synthesis of dipeptide amides like this compound, several enzymatic strategies are considerable. A key approach involves the condensation of an N-acyl amino acid ester (the acyl donor) with an amino acid amide (the acyl acceptor). nih.gov Serine and cysteine proteases such as α-chymotrypsin, trypsin, or papain are known to catalyze these reactions via an acyl-enzyme intermediate. thieme-connect.desci-hub.se
A plausible enzymatic route for this compound could involve:
Acyl Donor : An ester of Tyrosine, for instance, H-Tyr-OMe (Tyrosine methyl ester).
Acyl Acceptor : Threonine amide (H-Thr-NH2).
Enzyme : A protease with appropriate specificity. For example, α-chymotrypsin shows a preference for large hydrophobic residues like Tyrosine at the P1 position. scielo.br Aminopeptidases, like the one from Streptomyces septatus TH-2 (SSAP), have also demonstrated broad specificity for dipeptide synthesis using free amino acids as donors and aminoacyl methyl esters as acceptors in high concentrations of organic solvents like methanol. researchgate.net
One challenge is the potential for secondary hydrolysis of the newly formed peptide product by the same enzyme. scielo.br This can be mitigated by conducting the reaction in a biphasic system or in media with low water content, which shifts the thermodynamic equilibrium towards synthesis over hydrolysis. sci-hub.sescielo.br For instance, successful dipeptide syntheses have been achieved in reaction media containing high percentages of organic solvents like dimethylformamide (DMF) or n-hexane. thieme-connect.descielo.br Another strategy involves a two-step process where the dipeptide amide is first formed by an enzyme like carboxypeptidase Y, followed by separation to prevent hydrolysis. nih.gov
Table 2: Enzymes and Substrates in Dipeptide Amide Synthesis
| Enzyme | Acyl Donor Example | Acyl Acceptor Example | Synthesized Product Example | Reference |
| α-Chymotrypsin | Z-L-Tyr-OMe | Gly-NH2 | Z-L-Tyr-Gly-NH2 | scielo.br |
| Porcine Pancreatic Lipase (PPL) | Z-L-Thr-OMe | Gly-NH2 | Z-L-Thr-Gly-NH2 | scielo.br |
| Carboxypeptidase Y | Amino Acid Esters | Amino Acid Amides | N-terminal free dipeptide-amides | nih.gov |
| Aminopeptidase (SSAP) | Free Phenylalanine | Phe-OMe | Phe-Phe-OMe | researchgate.net |
| PST-01 Protease | Cbz-Gly | Tyr-NH2 | Cbz-Gly-Tyr-NH2 | sci-hub.se |
Design and Synthesis of Conformationally Constrained Analogues and Peptidomimetics of this compound
To enhance biological activity, selectivity, and metabolic stability, peptides are often modified into conformationally constrained analogues or peptidomimetics. researchgate.netsemanticscholar.org These modifications restrict the peptide's flexibility, locking it into a specific three-dimensional shape (conformation) that is presumed to be the "active" form for receptor binding. semanticscholar.org
Several strategies could be applied to design and synthesize constrained analogues of this compound.
Side-Chain to Side-Chain Cyclization : If this compound were part of a larger peptide sequence, new residues like allylglycine could be incorporated. A ring-closing metathesis (RCM) reaction could then be used to create a covalent bridge between the side chains, forming a cyclic peptide. scispace.com This method has been successfully used to generate potent analogues of enkephalin and dermorphin (B549996) peptides. scispace.com
Incorporation of Pseudo-Proline Residues : The threonine residue in this compound can be used to form a 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd) ring system. This modification, which can be achieved by treating a sulfonylated peptide containing a threonine residue with bis(succinimidyl) carbonate, creates a "pseudo-proline" that introduces a conformational kink, similar to a proline residue. unibo.it
Use of Scaffolds to Mimic Dipeptide Turns : The Tyr-Thr dipeptide unit could be replaced by a non-peptidic scaffold that mimics its spatial structure. For example, the 4-amino-2-benzazepin-3-one (Aba) scaffold has been used to create conformationally restricted analogues of opioid peptides. researchgate.netresearchgate.net The synthesis of an 8-hydroxy-Aba analogue (Hba) creates a constrained mimetic of a Tyr-Xaa dipeptide segment. researchgate.netnih.gov The synthesis involves creating an oxazolidinone as an N-acyliminium precursor, which then undergoes cyclization induced by a Lewis acid to form the benzazepine core. researchgate.netresearchgate.net
Enzymatic Oxidative Functionalization : Tyrosinase can be used to oxidize the tyrosine residue to a DOPA-quinone intermediate. This highly reactive species can then undergo a Michael-like addition with a nucleophile, such as the side chain of another amino acid in a longer peptide or an external nucleophile, to form new C-O or C-N covalent bonds, leading to novel peptidomimetics. rsc.org
These advanced synthetic approaches allow for the creation of novel molecules based on the this compound structure, with potentially improved pharmacological properties.
Advanced Analytical and Spectroscopic Characterization in Academic Research
Chromatographic Purity and Compositional Analysis
Chromatographic techniques are fundamental in determining the purity of synthesized peptides like H-Tyr-Thr-NH2 and for profiling any potential impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification and Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone for the purification and purity assessment of peptides. researchgate.net This technique separates molecules based on their hydrophobicity. In the context of peptide analysis, a common setup involves a C18 stationary phase and a mobile phase consisting of a gradient of water and an organic solvent, typically acetonitrile, with an additive like trifluoroacetic acid (TFA). acs.orgrsc.org The TFA aids in ion-pairing and improves peak shape.
The purity of peptides is often determined by integrating the peak area of the main compound relative to the total area of all peaks detected at a specific UV wavelength, commonly 220 nm. acs.org For many research applications, a purity of greater than 95% is often required. acs.org In the synthesis of various peptides, RP-HPLC is used as the final purification step to achieve high purity levels, often exceeding 97%. researchgate.net
Table 1: Illustrative RP-HPLC Parameters for Peptide Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18, Phenyl |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient of Mobile Phase B |
| Detection | UV at 220 nm or 215/254 nm |
| Flow Rate | ~1.0 mL/min |
| Purity Standard | >95% |
This table represents typical conditions and may be adjusted based on the specific properties of the peptide being analyzed.
Capillary Electrophoresis (CE) for Separation and Impurity Profiling
Capillary Electrophoresis (CE) offers a high-resolution separation technique that is complementary to HPLC. It separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of an electric field. CE is particularly effective for separating closely related impurities and enantiomers. nih.govresearchgate.net
For peptide analysis, the background electrolyte (BGE) composition is critical. A typical BGE might consist of a phosphate (B84403) buffer at a low pH. mdpi.com Method development in CE can involve optimizing several factors, including the BGE concentration, pH, and the use of additives like cyclodextrins for chiral separations. nih.govnih.gov Validation of a CE method often includes assessing its selectivity, linearity, precision, and limits of detection (LOD) and quantitation (LOQ). nih.gov For instance, in the analysis of a tetrapeptide, the LOD and LOQ for a related impurity were found to be 0.3 and 0.8 µg/mL, respectively. nih.gov
Mass Spectrometry for Molecular Mass and Sequence Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and amino acid sequence of peptides.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a rapid and sensitive method for determining the molecular mass of peptides. researchgate.net In this technique, the peptide sample is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid, and irradiated with a laser. acs.org This process ionizes the peptide, and its mass-to-charge ratio (m/z) is determined by its time of flight to the detector.
MALDI-TOF MS is frequently used to confirm the identity of a synthesized peptide by matching the observed molecular weight with the theoretical value. nih.gov It can also be used to analyze peptide fragments generated through post-source decay (PSD), which can provide sequence information. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful technique for peptide analysis, often coupled with liquid chromatography (LC-MS). rsc.org ESI-MS is particularly useful for generating multiply charged ions from peptides, which allows for the analysis of high-mass molecules on instruments with a limited m/z range.
The fragmentation patterns produced in ESI-MS/MS experiments can be used to determine the amino acid sequence of the peptide. This is a critical step in confirming that the correct peptide has been synthesized. nih.gov For example, ESI-MS analysis of a peptide would show a dominant [M+H]⁺ ion corresponding to its molecular weight.
Table 2: Expected Mass Spectrometry Data for this compound
| Analytical Technique | Expected Observation |
|---|---|
| MALDI-TOF MS | [M+H]⁺ ion at approximately m/z 281.14 |
| ESI-MS | [M+H]⁺ ion at approximately m/z 281.14 |
The m/z value is calculated based on the monoisotopic mass of the peptide.
Spectroscopic Techniques for Structural Elucidation and Conformational Studies
While chromatography and mass spectrometry confirm purity and primary structure, spectroscopic techniques provide insight into the three-dimensional structure and conformation of peptides. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state structure of peptides. chemrxiv.org One-dimensional and two-dimensional NMR experiments can provide information on the chemical environment of each atom and the connectivity between them. chemrxiv.org For instance, ¹H NMR spectra can reveal details about amide bond conformations and the effects of modifications like phosphorylation on peptide structure. chemrxiv.org
Infrared (IR) spectroscopy can be used to study the secondary structure of peptides by analyzing the characteristic absorption bands of the amide bonds. researchgate.netnih.gov The combination of experimental spectroscopic data with theoretical calculations, such as Density Functional Theory (DFT), can provide a detailed understanding of the peptide's structure and vibrational properties. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules, including peptides, in solution. msu.edulibretexts.org For this compound, NMR is instrumental in verifying its primary structure—the correct sequence of amino acids (Tyrosine followed by Threonine)—and providing insights into its local conformation.
The process involves analyzing the chemical shifts of hydrogen (¹H) and carbon (¹³C) nuclei, which are unique to their specific chemical environment within the molecule. libretexts.orgacs.org By assigning these shifts, researchers can confirm the presence of both tyrosine and threonine residues and the integrity of the peptide bond linking them. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons, offering data on the peptide's preferred conformation, although for a short dipeptide, this is often flexible and shows an ensemble of structures. acs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents expected chemical shift (δ) values in ppm relative to a standard reference like tetramethylsilane (B1202638) (TMS). Actual values can vary based on solvent and experimental conditions.
| Atom Type | Residue | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Backbone | |||
| α-CH | Tyrosine | 4.0 - 4.5 | 55 - 60 |
| α-CH | Threonine | 4.1 - 4.6 | 60 - 65 |
| Amide NH | Threonine | 7.8 - 8.5 | N/A |
| Terminal NH₂ | Threonine | 7.0 - 7.8 | N/A |
| Side Chain | |||
| β-CH₂ | Tyrosine | 2.8 - 3.2 | 38 - 42 |
| Aromatic CH (δ) | Tyrosine | 7.0 - 7.3 | 130 - 132 |
| Aromatic CH (ε) | Tyrosine | 6.7 - 6.9 | 115 - 117 |
| β-CH | Threonine | 3.9 - 4.3 | 68 - 72 |
| γ-CH₃ | Threonine | 1.1 - 1.3 | 19 - 22 |
| OH | Tyrosine | 9.0 - 10.0 | N/A |
| OH | Threonine | 4.5 - 5.5 | N/A |
Circular Dichroism (CD) for Secondary Structure and Conformational Changes
Circular Dichroism (CD) spectroscopy is a powerful method for investigating the secondary structure of peptides and proteins in solution. um.edu.mtunivr.it This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules.
For this compound, CD analysis is performed in two main regions:
Far-UV Region (190-250 nm): This region is dominated by the absorption of the peptide backbone. The shape of the CD spectrum here is highly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, β-turn, or random coil). researchgate.net Given its short length and inherent flexibility, this compound is expected to primarily adopt a random coil or unordered conformation in solution. This would be characterized by a spectrum with a strong negative band near 195 nm. researchgate.net
Near-UV Region (250-300 nm): This spectral region is sensitive to the environment of aromatic amino acid side chains. nih.govnih.gov In this compound, the signal in this region arises from the tyrosine residue. The CD spectrum can provide information on the local environment and any conformational constraints on the tyrosine side chain. univr.itnih.gov
UV-Vis, FT-IR, and Fluorimetry for Chemical Environment and Interactions
A combination of spectroscopic techniques is used to probe the chemical environment and potential interactions of this compound.
UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum of this compound is almost entirely due to the phenolic side chain of the tyrosine residue, which acts as a chromophore. nih.govnih.gov It exhibits characteristic absorption maxima around 275 nm and a more intense peak near 222 nm. nih.gov The position and intensity of these peaks are sensitive to the solvent environment, pH, and hydrogen bonding, with a notable red-shift upon ionization of the phenolic hydroxyl group at alkaline pH. nih.gov
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy provides detailed information about the vibrational modes of a molecule's functional groups. uwec.edu For this compound, the FT-IR spectrum is used to confirm the presence of key structural features. The most informative regions are the amide bands, which are characteristic of the peptide backbone. thermofisher.com
Amide I band (1600–1700 cm⁻¹): Primarily due to the C=O stretching vibration. Its exact frequency is a sensitive indicator of the peptide's secondary structure and hydrogen bonding patterns. thermofisher.comacs.org
Amide II band (1510–1580 cm⁻¹): Arises from N-H bending and C-N stretching vibrations. acs.org
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol, Phenol) | Stretching, H-bonded | 3200 - 3600 (broad) |
| N-H (Amine, Amide) | Stretching | 3100 - 3500 |
| C=O (Amide I) | Stretching | 1630 - 1680 |
| N-H (Amide II) | Bending | 1510 - 1580 |
| C-O (Alcohol) | Stretching | 1050 - 1150 |
Fluorimetry: The intrinsic fluorescence of this compound originates from the tyrosine residue. d-nb.info When excited with light at approximately 275 nm, it emits fluorescence with a maximum around 303-305 nm in aqueous solution. d-nb.inforesearchgate.net The intensity (quantum yield) and the precise wavelength of the emission maximum are highly sensitive to the local environment of the tyrosine side chain, including solvent polarity, pH, and the presence of any quenching species. d-nb.inforesearchgate.netnih.gov
Electrochemical Methods for Quantitative Detection and Interaction Dynamics
Electrochemical techniques offer a highly sensitive approach for the quantitative detection of peptides containing electroactive residues like tyrosine. nih.gov The phenolic group of the tyrosine side chain in this compound can be electrochemically oxidized, providing a measurable signal. nih.gov
Research on tyrosinamide (Tyr-NH2), a closely related compound, has demonstrated the utility of these methods. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy are employed to study these oxidation processes. In one notable study, an aptamer-based electrochemical sensor was developed for the detection of tyrosinamide. This aptasensor, which immobilizes a specific aptamer onto a modified glassy carbon electrode, can detect conformational changes upon binding to tyrosinamide, enabling highly sensitive and selective quantification.
Table 3: Performance of an Electrochemical Aptasensor for Tyrosinamide Detection Data based on a study of a related compound, Tyrosinamide (Tyr-NH2).
| Parameter | Result |
| Technique | Electrochemical Impedance Spectroscopy |
| Linear Detection Range | 0.01 - 0.25 nM and 0.25 - 1.15 nM |
| Limit of Detection (LOD) | 2.3 pM |
| Application | Successful detection in spiked human serum samples |
| Recovery in Serum | 98.33 - 99.46% |
Amino Acid Analysis for Stoichiometric Verification
Amino Acid Analysis (AAA) is a fundamental biochemical technique used to determine the amino acid composition of a peptide or protein. It serves as a crucial quality control step to verify the identity and purity of a synthesized peptide like this compound.
The standard procedure involves the complete hydrolysis of the peptide into its constituent amino acids. This is typically achieved by heating the peptide in 6 M hydrochloric acid (HCl) at 110°C for 24 hours. Following hydrolysis, the resulting amino acid mixture is separated and quantified, usually by high-performance liquid chromatography (HPLC). For this compound, the analysis is expected to show the presence of tyrosine and threonine in a 1:1 molar ratio, confirming the correct stoichiometry and providing a measure of the peptide's absolute quantity.
Table 4: Expected Results from Amino Acid Analysis of this compound
| Amino Acid | Theoretical Molar Ratio | Expected Experimental Ratio |
| Tyrosine (Tyr) | 1.0 | ~1.0 |
| Threonine (Thr) | 1.0 | ~1.0 |
| Other Amino Acids | 0 | 0 |
Structure Activity Relationship Sar Investigations of H Tyr Thr Nh2 and Its Analogues
Influence of Amino Acid Sequence and Stereochemistry on Biological Activity
For instance, studies on opioid peptides demonstrate the profound impact of both sequence and stereochemistry on receptor binding and selectivity. The presence of a D-amino acid at a specific position can introduce conformational constraints or alter interactions with the receptor binding site, leading to enhanced potency or altered receptor subtype selectivity. novoprolabs.comfishersci.ca The natural forms of amino acids found in proteins are typically in the L-configuration, except for glycine (B1666218) which is achiral. Threonine, however, has two chiral centers, with the natural form being (2S,3R)-L-threonine. Changes in the stereochemistry at either the α-carbon of Tyr or Thr, or the β-carbon of Thr, in H-Tyr-Thr-NH2 would likely alter its three-dimensional structure and potentially impact its interaction with biological targets.
While specific data for this compound is not available in the provided context, research on other dipeptides and short peptide motifs highlights the sensitivity of biological activity to sequence and stereochemical variations. For example, studies on dipeptides like tyrosyl-proline (Tyr-Pro) emphasize that the L-configuration of both amino acids is biologically significant and ensures compatibility with enzymatic systems and structural integrity. Inverting the stereochemistry of chiral centers in Tyr-Pro significantly impacts molecular recognition and receptor binding.
Role of the C-Terminal Amide Group in Molecular Interactions and Stability
The presence of a C-terminal amide group (-NH2) instead of a free carboxyl group (-OH) is a common modification in naturally occurring bioactive peptides and synthetic peptide analogues. This modification has several significant implications for a peptide's properties.
Firstly, C-terminal amidation removes the negative charge associated with the free carboxyl group at physiological pH. This neutralization of charge can increase the hydrophobicity of the peptide, influencing its membrane permeability and interactions with hydrophobic regions of receptors or other biological molecules.
Secondly, the C-terminal amide group can enhance the metabolic stability of a peptide. Carboxypeptidases are enzymes that cleave amino acids from the C-terminus of peptides with a free carboxyl group. Amidation prevents this enzymatic degradation, thereby increasing the peptide's half-life in biological systems. This increased stability is often crucial for peptides intended for therapeutic use.
Furthermore, the C-terminal amide can participate in molecular interactions, such as hydrogen bonding, which can be critical for receptor binding and activation. Studies on various peptide hormones and neuropeptides have shown that C-terminal amidation is often essential for full biological activity. For instance, amidation of the C-terminal residue in human urotensin II influences its contractile activity on rat aortic rings.
In the context of this compound, the C-terminal amide would be expected to contribute to its stability against carboxypeptidase activity and influence its polarity and potential for hydrogen bonding interactions compared to the free acid form (H-Tyr-Thr-OH).
Conformational Requirements for Receptor Binding and Ligand Selectivity
The three-dimensional conformation of a peptide is paramount for its ability to bind to specific receptors and elicit a biological response. Peptides are flexible molecules, but they can adopt preferred conformations in solution or upon binding to a target. SAR studies often involve investigating how structural modifications influence these conformational preferences and, consequently, receptor interactions.
Conformational constraints, introduced through modifications like cyclization or the incorporation of constrained amino acid analogues, are powerful tools in SAR studies to probe the bioactive conformation of a peptide. novoprolabs.comfishersci.ca By limiting the peptide's flexibility, researchers can gain insights into the specific spatial arrangement of functional groups required for receptor binding and selectivity.
The amino acid sequence and stereochemistry directly influence the conformational landscape of a peptide. The peptide bond allows for rotation around the phi (Φ) and psi (Ψ) dihedral angles, but the allowed values are restricted by steric hindrance. The side chains of the amino acids also influence the preferred conformations. For example, the presence of proline can induce turns in the peptide backbone.
For this compound, the relatively short length allows for considerable flexibility. However, the side chains of tyrosine (a large aromatic group with a hydroxyl) and threonine (a polar hydroxyl-bearing group) and the peptide bond between them will influence its conformational preferences. The specific spatial orientation of the phenolic hydroxyl of Tyr and the hydroxyl and methyl groups of Thr, as well as the N-terminus and C-terminal amide, will determine how this dipeptide amide might interact with a binding site on a receptor or enzyme. Studies on other Tyr-containing peptides, such as opioid peptides where the N-terminal tyrosine is often crucial for activity, highlight the importance of the tyrosine side chain's position and orientation for receptor binding.
Side-Chain Modifications and Their Impact on Receptor Affinity and Efficacy
The side chains of the constituent amino acids are key determinants of a peptide's interaction with its biological target. Modifications to these side chains can alter factors such as charge, hydrophobicity, hydrogen bonding capacity, and steric bulk, thereby impacting receptor affinity, efficacy (the ability to produce a biological response), and selectivity.
For this compound, the side chains are the p-hydroxyphenyl group of tyrosine and the β-hydroxyl and methyl groups of threonine.
Tyrosine Side Chain: The phenolic hydroxyl group of tyrosine can act as a hydrogen bond donor and acceptor and the aromatic ring can participate in pi-pi interactions. Modifications to this side chain, such as halogenation or alkylation of the aromatic ring, or modification of the hydroxyl group, could alter its electronic and steric properties, potentially affecting interactions with a binding site. Studies on opioid peptides have shown that modifications to the tyrosine residue significantly impact receptor affinity and selectivity.
Threonine Side Chain: The hydroxyl group of threonine can act as a hydrogen bond donor and acceptor. The methyl group contributes to its size and hydrophobicity. Modifications to the threonine side chain, such as oxidation of the hydroxyl or changes to the methyl group, would likely influence interactions with the binding site.
General peptide SAR demonstrates that even subtle changes to side chains can have significant effects. For example, replacing an amino acid with an analogue bearing a slightly different side chain can lead to substantial changes in binding affinity and efficacy. Incorporating non-natural amino acids with modified side chains is a common strategy in peptide drug design to improve pharmacokinetic properties and target interactions.
Analysis of this compound as a Potential Core Motif in Bioactive Peptides
Short peptide sequences often serve as core motifs or pharmacophores within larger, more complex bioactive peptides or proteins. These minimal sequences retain key structural and functional elements necessary for binding to a specific target or mediating a particular biological effect. Identifying such core motifs is valuable for designing smaller, more stable, and potentially more bioavailable peptide-based therapeutics or probes.
The C-terminal amide is a common feature in many bioactive peptides, indicating that the amidated C-terminus can be important for their function or stability. The combination of the Tyr-Thr sequence and the C-terminal amide in this compound suggests it could potentially act as a minimal recognition motif or a stable building block in the design of novel bioactive molecules. Further research would be needed to determine if this compound itself possesses intrinsic biological activity or if its significance lies primarily as a component within larger peptide structures. The principles of SAR discussed in the preceding sections would be directly applicable to investigating the potential biological roles and optimizing the properties of this compound and peptides incorporating this sequence.
Molecular and Cellular Mechanism of Action Studies
Receptor Binding and Ligand Affinity Investigations
Receptor binding studies are fundamental in characterizing the interaction between a compound and its potential target receptors, providing insights into affinity and selectivity.
Radioligand displacement assays are a common method used to determine the binding affinity of a compound to a receptor. This involves using a radioactive ligand that is known to bind specifically to the receptor and observing the extent to which the test compound can displace the binding of the radioligand. Studies on various opioid peptides and analogs, which often contain an N-terminal tyrosine residue crucial for activity, utilize radioligands such as [³H]DAMGO for μ-opioid receptors and [³H]DPDPE for δ-opioid receptors to characterize binding affinities. mdpi-res.comnih.govresearchgate.net While the N-terminal tyrosine is recognized as a key structural element for interaction with opioid receptors mdpi-res.com, specific data detailing the binding affinity (e.g., Ki or IC₅₀ values) of H-Tyr-Thr-NH2 itself to μ, δ, or other receptors using radioligand displacement assays were not found in the provided search results.
Competitive binding studies, often conducted through radioligand displacement assays, assess the ability of a compound to compete with a known ligand for binding sites on a receptor. This provides information about the compound's affinity relative to the reference ligand. While competitive binding assays are standard practice in receptor pharmacology research for peptides, including those with Tyr and Thr residues mdpi-res.comnih.govresearchgate.net, specific competitive binding data for this compound with its relevant biological targets were not available in the provided literature.
Radioligand Displacement Assays for Opioid Receptors (μ, δ) and Other Targets
Intracellular Signaling Pathway Modulation (e.g., cAMP signaling, G-protein coupled receptor activation)
Ligand binding to G-protein coupled receptors (GPCRs), such as opioid receptors, triggers intracellular signaling cascades. A common downstream effect is the modulation of adenylyl cyclase activity, which in turn affects intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. GPCR activation involves the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G protein heterotrimer and the modulation of effector proteins. Assays such as [³⁵S]GTPγS binding can be used to measure G-protein activation. While opioid receptors are known to couple to G proteins and influence cAMP signaling, specific research findings detailing the effects of this compound on intracellular signaling pathways, including cAMP levels or G-protein activation, were not identified in the provided search results.
Computational Chemistry and Molecular Modeling Studies
Ligand-Receptor Docking for Binding Pose Prediction
Ligand-receptor docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as H-Tyr-Thr-NH2) to a receptor protein. This method explores various possible binding poses of the ligand within the receptor's binding site and scores them based on predicted interaction energies. The goal is to identify the most stable and energetically favorable binding complex.
For peptides and peptide-like molecules, docking studies can help elucidate how they interact with target receptors through various forces, including hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces. For instance, studies on opioid peptide analogues and their interaction with delta opioid receptors have utilized docking to characterize structural and chemical properties influencing binding fishersci.ca. These studies highlight the importance of specific amino acid residues in the receptor pocket, such as tyrosine, in forming crucial hydrogen bonds with the ligand fishersci.ca. The terminal NH2 group of a ligand can also be involved in hydrogen bonding interactions with receptor oxygen atoms, such as those in carboxyl or hydroxyl groups of amino acid residues like Ser, Thr, or Tyr novoprolabs.com. Docking simulations can estimate binding energies and identify key residues involved in the interaction interface fishersci.canih.gov. The accuracy of docking protocols can be validated by reproducing known binding modes of cognate ligands.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules, including peptides and their complexes with receptors. Unlike static docking methods, MD simulations account for the flexibility of both the ligand and the receptor, providing insights into conformational changes, binding stability, and the strength of interactions over time.
MD simulations are valuable for understanding the dynamic interactions between peptides and biological membranes or receptor proteins. Studies on peptide analogues, such as cyclic dermorphin (B549996) analogues or HIV-1 TAT peptide, have employed MD simulations to investigate conformational restrictions and membrane translocation mechanisms, respectively. These simulations can reveal how specific residues, like tyrosine, behave within a lipid bilayer or interact with surrounding molecules. MD simulations can also assess the stability of protein-ligand complexes by monitoring parameters such as Root-Mean-Square Deviation (RMSD) over time fishersci.ca. Analysis of MD trajectories can provide details on protein-ligand interactions, including the formation and persistence of hydrogen bonds fishersci.ca. For example, MD simulations have shown how phosphorylation of a tyrosine residue in an enzyme can enhance substrate binding through increased hydrogen bond formation and conformational changes in the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a set of compounds and their biological activities. For peptide analogues like those related to this compound, QSAR can help identify which molecular features are crucial for a desired activity and predict the activity of new, untested analogues.
Developing QSAR models for peptides requires appropriate descriptors that capture the relevant physicochemical properties of the amino acids and the peptide chain. These descriptors can relate to hydrophilicity, charge distribution, size, and the presence of specific functional groups. QSAR studies on peptides and amino acids have explored various descriptors and statistical methods, including multiple linear regression and partial least squares, to build predictive models. These models can highlight the importance of features like lipophilicity or the presence of specific hydrogen bond donors/acceptors for activity. QSAR findings can complement molecular docking and MD simulations by providing a broader understanding of the structural determinants of activity across a series of compounds.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Interaction Energies
Ab initio and Density Functional Theory (DFT) calculations are quantum mechanical methods used to study the electronic structure, properties, and interactions of molecules at a high level of theory. These methods can provide detailed insights into the electronic distribution, molecular orbitals, and interaction energies within a molecule or between interacting molecules.
For amino acids and small peptides, ab initio and DFT calculations can be used to investigate conformational preferences, ionization energies, and the nature of interactions such as hydrogen bonding. DFT calculations, often using methods like B3LYP with appropriate basis sets, can optimize molecular geometries and calculate vibrational frequencies. These methods can also be applied to study the interaction of amino acids or peptides with other species, such as metal clusters, by determining optimal binding sites and interaction energies. While computationally more intensive for larger systems, ab initio and DFT methods provide a fundamental understanding of the electronic factors governing molecular behavior and interactions.
Virtual Screening and De Novo Design of Novel Dipeptide Amide Analogues and Peptidomimetics
Virtual screening and de novo design are computational approaches used in the discovery of new lead compounds. Virtual screening involves computationally evaluating large libraries of compounds to identify potential binders to a target receptor. De novo design, on the other hand, constructs novel molecular structures piece by piece within the binding site of a receptor, aiming to generate molecules with optimal complementarity.
These methods are applicable to the search for novel analogues of this compound or peptidomimetics targeting specific receptors. Receptor-based virtual screening utilizes the 3D structure of the target to identify potential ligands based on shape and chemical complementarity. De novo design can generate novel structures that are tailored to the specific features of the binding pocket, potentially leading to compounds with improved binding affinities and properties. While virtual screening evaluates existing molecules, de novo design creates entirely new ones, offering a greater diversity of potential lead compounds. Both approaches often employ docking and scoring functions to evaluate the potential interactions of generated or screened molecules with the target receptor.
Advanced Research Directions and Applications in Peptide Science
Peptide Engineering Principles Applied to Dipeptide Amides
Peptide engineering involves the strategic modification of peptides to enhance their stability, activity, and other properties. bachem.com For dipeptide amides like H-Tyr-Thr-NH2, these principles are applied to overcome limitations such as rapid degradation and to introduce novel functionalities.
Key engineering strategies applicable to this compound include:
Backbone Modifications: To improve stability against enzymatic degradation, the peptide backbone can be altered. This includes the incorporation of non-natural amino acids or the replacement of amide bonds with more stable mimics, such as 1,2,3-triazole rings. nih.gov
Side-Chain Modifications: The hydroxyl groups of both tyrosine and threonine are prime targets for modification. Phosphorylation of these residues is a common post-translational modification that can influence protein-protein interactions and signaling pathways. nih.govcore.ac.uk Glycosylation, the attachment of sugar moieties, can enhance stability and improve penetration of the blood-brain barrier. bachem.com
| Modification Strategy | Target Site in this compound | Potential Outcome |
| Backbone Modification | Peptide Bond | Increased Proteolytic Stability |
| Phosphorylation | Tyrosine/Threonine -OH | Modulation of Biological Activity |
| Glycosylation | Tyrosine/Threonine -OH | Enhanced Stability and Permeability |
| N-terminal Acetylation | N-terminal Amine | Increased Stability |
| C-terminal Amidation | C-terminal Carboxyl | Increased Stability |
Role of this compound as a Building Block in Larger Bioactive Peptides
The synthesis of these larger peptides often employs solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid support. Dipeptide units like this compound can be incorporated as single units, which can sometimes improve the efficiency of the synthesis process. sigmaaldrich.com
Exploration of this compound Motifs in Neuropeptide and Hormone Systems
Neuropeptides and peptide hormones are a diverse class of signaling molecules involved in a vast array of physiological processes. frontiersin.orgbiologists.com They are synthesized as larger precursor proteins that undergo enzymatic cleavage to produce the final active peptides. researchgate.net The Tyr-Thr motif is found within the sequences of various bioactive peptides and proteins.
For instance, the sequence Tyr-Thr is a potential phosphorylation site for kinases, which play a critical role in cellular signaling. core.ac.uk The presence of this motif within neuropeptides or hormones could indicate a point of regulation for their activity. The study of such motifs helps in understanding the structure-function relationships of these important signaling molecules.
| System | Potential Role of Tyr-Thr Motif | Example |
| Neuropeptides | Receptor Binding, Post-translational Modification Site | Tyr⁰-Neurokinin A chemicalbook.com |
| Peptide Hormones | Regulation of Activity, Signal Transduction | Insulin Receptor Substrate |
Functionalization and Conjugation of this compound for Bioimaging and Biosensing Applications
The chemical properties of this compound make it amenable to functionalization and conjugation with various reporter molecules for bioimaging and biosensing.
Bioimaging: Fluorescent dyes can be attached to the peptide to create probes for tracking biological processes. The tyrosine residue itself possesses intrinsic fluorescence, which can be modulated or used in fluorescence resonance energy transfer (FRET) studies. researchgate.net Peptides can be conjugated to nanoparticles, such as gold nanoparticles or quantum dots, to create targeted imaging agents. researchgate.netsemanticscholar.org
Biosensing: The specific binding properties of peptides can be harnessed to create biosensors. This compound, when functionalized and immobilized on a sensor surface, could potentially be used to detect specific analytes. The tyrosine residue's phenol (B47542) group can be a site for electrochemical modifications, enabling its use in electrochemical biosensors. rsc.org
| Application | Conjugation Partner | Purpose |
| Bioimaging | Fluorescent Dyes, Quantum Dots | Cellular and in vivo tracking |
| Biosensing | Gold Nanoparticles, Electrodes | Detection of specific biomolecules |
Investigation of this compound in the Context of Self-Assembly and Material Science
Short peptides, including dipeptides, have the remarkable ability to self-assemble into well-ordered nanostructures such as nanotubes, nanofibers, and hydrogels. dergipark.org.tr This self-assembly is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between aromatic residues like tyrosine. acs.orgacs.org
The self-assembly of this compound and similar dipeptides is a subject of intense research in material science. The resulting nanomaterials have potential applications in:
Drug Delivery: Hydrogels formed from self-assembling peptides can encapsulate drugs and release them in a controlled manner. dergipark.org.tr
Tissue Engineering: Peptide-based scaffolds can provide a supportive environment for cell growth and tissue regeneration. researchgate.net
Biocatalysis: Self-assembled peptide structures can be used to immobilize enzymes, enhancing their stability and reusability.
Q & A
Q. How can conflicting in vivo vs. in vitro efficacy data be reconciled?
- Methodological Answer : Differences may stem from:
- Bioavailability : In vivo metabolism reduces active peptide concentration.
- Tissue specificity : Blood-brain barrier penetration limits CNS effects.
- Model limitations : Transgenic animals may lack human receptor isoforms. Bridging studies (e.g., microdialysis in vivo with parallel in vitro assays) are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
